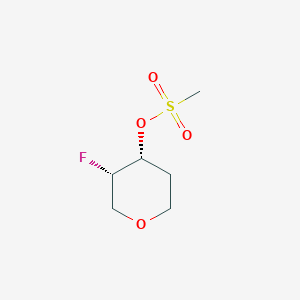

cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: is an organofluorine compound with the molecular formula C6H11FO4S and a molecular weight of 198.22 g/mol . This compound is known for its unique structural features, which include a fluorine atom and a methanesulfonate group attached to a tetrahydropyran ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate typically involves the reaction of tetrahydropyran-4-ol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in a solvent like dichloromethane (DCM) at low temperatures (around -10°C) to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate has shown potential in drug development due to its ability to interact with various biological targets. Key applications include:

- Antimicrobial Activity : Research indicates that compounds related to this structure exhibit significant antimicrobial properties against bacteria such as E. coli and Pseudomonas aeruginosa. These findings suggest that this compound may also possess similar efficacy.

- Anticancer Potential : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that derivatives may target key pathways involved in tumor growth, indicating a promising avenue for further research into anticancer applications .

- Antiparasitic Activity : Structural analogs have demonstrated effectiveness against malaria parasites by targeting PfATP4, a sodium pump crucial for parasite survival. This suggests that this compound could be explored for antiparasitic effects.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. It can undergo various reactions, including:

- Nucleophilic Substitution : The methanesulfonate group can be replaced by nucleophiles, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.

- Functional Group Transformations : The presence of the fluorine atom allows for further functionalization, enhancing its utility in synthetic pathways.

- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound inhibited bacterial strains at concentrations around 50 µg/mL, suggesting potential for optimization in drug design.

- Inhibition Studies : Research on related compounds has shown promising results against cancer cell lines, indicating that modifications to the core structure could enhance therapeutic effects .

Mechanism of Action

The mechanism of action of cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The methanesulfonate group can also influence the compound’s solubility and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: This compound has a similar structure but differs in the stereochemistry of the fluorine atom.

Tetrahydro-2H-pyran-4-yl methanesulfonate: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions

Uniqueness: cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is unique due to the presence of both a fluorine atom and a methanesulfonate group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methanesulfonate group provides a useful handle for further chemical modifications.

Biological Activity

The compound cis-3-fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is a derivative of tetrahydropyran that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine transporters. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Structure

The chemical structure of this compound features a tetrahydropyran ring with a fluorine substituent at the 3-position and a methanesulfonate group. The stereochemistry of the compound plays a crucial role in its biological activity.

Molecular Formula

The molecular formula for this compound is C₇H₁₃FNO₃S, indicating the presence of fluorine, nitrogen, and sulfur in addition to carbon and hydrogen.

Monoamine Transporter Inhibition

Research indicates that derivatives of tetrahydropyran, including this compound, exhibit significant inhibitory activity against key monoamine transporters:

- Dopamine Transporter (DAT)

- Serotonin Transporter (SERT)

- Norepinephrine Transporter (NET)

These transporters are critical targets in the treatment of depression and anxiety disorders. For instance, studies have shown that certain pyran derivatives can act as triple uptake inhibitors (TUIs), effectively blocking the reuptake of all three neurotransmitters, which is beneficial for antidepressant activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the tetrahydropyran ring can significantly influence the potency and selectivity of these compounds. For example, the introduction of different substituents on the aromatic rings attached to the nitrogen atom has been shown to enhance activity against DAT and SERT. Specifically, compounds with certain functional groups exhibit increased binding affinity and efficacy .

Case Studies

-

Antidepressant Activity

A notable study evaluated the efficacy of a related compound in a rat model of depression using the forced swim test (FST). The results indicated that some tetrahydropyran derivatives significantly reduced immobility time, suggesting potential antidepressant effects comparable to established medications like imipramine . -

Selectivity Profiles

Another investigation highlighted how specific modifications to the pyran structure led to improved selectivity for SERT over DAT, which is crucial for minimizing side effects often associated with non-selective inhibitors .

Research Findings Summary

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Activity Type |

|---|---|---|---|---|

| D-161 | 260 | 150 | 165 | TUI |

| 10f | 31.3 | 40 | 38.5 | TUI |

| 10g | 15.9 | 12.9 | 29.3 | TUI |

This table summarizes key findings on the inhibitory constants (Ki) for various monoamine transporters, illustrating the potency of selected compounds derived from this compound .

Properties

CAS No. |

1864003-53-1 |

|---|---|

Molecular Formula |

C6H11FO4S |

Molecular Weight |

198.21 g/mol |

IUPAC Name |

[(3S,4R)-3-fluorooxan-4-yl] methanesulfonate |

InChI |

InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

ISMGDABABBATQE-NTSWFWBYSA-N |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCOC[C@@H]1F |

Canonical SMILES |

CS(=O)(=O)OC1CCOCC1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.